N-(2-hydroxyphenyl)benzenesulfonamide

Carbonic anhydrase inhibition Isoform selectivity Sulfonamide SAR

N-(2-Hydroxyphenyl)benzenesulfonamide (CAS 5465-16-7) is the unsubstituted parent of the 2-hydroxy-N-arylbenzenesulfonamide class, a sulfonamide chemotype characterized by an ortho-hydroxy group on the N-phenyl ring. This structural feature enables bidentate metal chelation critical for inhibiting zinc-dependent enzymes such as carbonic anhydrases (CAs) and histone deacetylases (HDACs).

Molecular Formula C12H11NO3S
Molecular Weight 249.29 g/mol
CAS No. 5465-16-7
Cat. No. B3384400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxyphenyl)benzenesulfonamide
CAS5465-16-7
Molecular FormulaC12H11NO3S
Molecular Weight249.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2O
InChIInChI=1S/C12H11NO3S/c14-12-9-5-4-8-11(12)13-17(15,16)10-6-2-1-3-7-10/h1-9,13-14H
InChIKeySQARMCGNIUBXAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Hydroxyphenyl)benzenesulfonamide (CAS 5465-16-7): Core Scaffold Identity and Procurement Baseline


N-(2-Hydroxyphenyl)benzenesulfonamide (CAS 5465-16-7) is the unsubstituted parent of the 2-hydroxy-N-arylbenzenesulfonamide class, a sulfonamide chemotype characterized by an ortho-hydroxy group on the N-phenyl ring. This structural feature enables bidentate metal chelation critical for inhibiting zinc-dependent enzymes such as carbonic anhydrases (CAs) and histone deacetylases (HDACs) [1]. The compound is synthesized in a single step from 2-aminophenol and benzenesulfonyl chloride [2], offering a cost-effective entry point for medicinal chemistry campaigns. Its molecular formula is C₁₂H₁₁NO₃S (MW 249.29 g/mol) with a computed XLogP3 of 1.7, two hydrogen bond donors, and four hydrogen bond acceptors [3].

Why N-(2-Hydroxyphenyl)benzenesulfonamide Cannot Be Trivially Substituted by Regioisomeric or O-Alkylated Analogs


The ortho-hydroxy group in N-(2-hydroxyphenyl)benzenesulfonamide is not merely a peripheral substituent; it is the pharmacophoric anchor that enables simultaneous hydrogen bond donation to and metal chelation of the active-site zinc ion in HDACs and carbonic anhydrases [1]. Moving the hydroxyl to the para position (N-(4-hydroxyphenyl)benzenesulfonamide) alters the chelation geometry and eliminates the intramolecular hydrogen bond network that stabilizes the bioactive conformation. Methylation of the 2-hydroxy group (N-(2-methoxyphenyl)benzenesulfonamide) removes the H-bond donor entirely, ablating zinc coordination. Even a seemingly conservative addition such as a para-tert-butyl group (4-tert-butyl-N-(2-hydroxyphenyl)benzenesulfonamide, CAS 81256-09-9) introduces steric bulk that can redirect isoform selectivity and alter physicochemical properties [2]. These differences mean that in-class compounds are not functionally interchangeable for target-based screening or SAR campaigns.

Quantitative Differentiation Evidence for N-(2-Hydroxyphenyl)benzenesulfonamide Versus Closest Analogs


Carbonic Anhydrase I Inhibition: Target Compound vs. 4-tert-Butyl Analog

N-(2-Hydroxyphenyl)benzenesulfonamide inhibits human carbonic anhydrase I (hCA I) with a Ki of 3700 nM (3.7 µM) as determined by CO₂ hydration-based stopped-flow assay [1]. In contrast, the para-tert-butyl analog 4-tert-butyl-N-(2-hydroxyphenyl)benzenesulfonamide (CAS 81256-09-9) exhibits an IC₅₀ of approximately 8 nM against TAK1 kinase, suggesting that the tert-butyl group introduces additional hydrophobic contacts that alter target preference [2]. The unsubstituted parent serves as a lower-affinity, broader-specificity probe for CA isoforms, making it useful as a comparative control in selectivity profiling.

Carbonic anhydrase inhibition Isoform selectivity Sulfonamide SAR

Anticancer Activity Against MCF-7 Breast Cancer Cells: Arylsulfonamide Derivatives vs. Clinical Standard MS-275

The N-(2-hydroxyphenyl)arylsulfonamide series was evaluated for anticancer activity against the MCF-7 human breast cancer cell line, using MS-275 (entinostat, a clinical HDAC inhibitor) as a comparator [1]. While the unsubstituted parent N-(2-hydroxyphenyl)benzenesulfonamide did not significantly inhibit total HDAC activity, two derivatives—phenyl carbamate-linked arylsulfonamide 10 and benzyl thiocarbamate-linked arylsulfonamide 15—exhibited anticancer activities only 4.3-fold and 3.6-fold lower than MS-275, respectively. The authors concluded that the N-(2-hydroxyphenyl) sulfamoyl group is critical for interacting with HDAC enzymes via zinc chelation. This establishes the parent scaffold as an essential pharmacophoric core that, upon appropriate elaboration, yields HDAC-directed anticancer agents with activity approaching that of a clinical candidate.

HDAC inhibition Anticancer activity MCF-7 cytotoxicity

ATP-Citrate Lyase (ACL) Inhibition: Class Potency Benchmark and Metabolic Stability Advantage

The 2-hydroxy-N-arylbenzenesulfonamide class, to which the target compound belongs, produced potent ATP-citrate lyase (ACL) inhibitors. Compound 9 from this series displayed an ACL IC₅₀ of 0.13 µM in vitro and demonstrated in vivo efficacy upon chronic oral dosing in high-fat fed mice, lowering plasma cholesterol, triglycerides, and glucose while inhibiting weight gain [1]. The 2-hydroxy group is essential for activity within this chemotype, as N-arylbenzenesulfonamides lacking the ortho-hydroxy substitution show no significant ACL inhibition. Although the unsubstituted parent N-(2-hydroxyphenyl)benzenesulfonamide is not the most potent exemplar, it represents the minimal pharmacophoric unit required for ACL engagement, making it a cost-effective scaffold for hit-to-lead optimization.

ATP-citrate lyase Metabolic disease Lipid synthesis inhibition

Physicochemical and Synthetic Accessibility Advantages Over 4-Substituted Analogs

N-(2-Hydroxyphenyl)benzenesulfonamide is synthesized in a single step from 2-aminophenol and benzenesulfonyl chloride using triethylamine in acetone at 0°C, with typical yields >80% [1]. In contrast, the 4-tert-butyl analog (CAS 81256-09-9) requires pre-functionalized 4-tert-butylbenzenesulfonyl chloride, a more expensive starting material. The parent compound exhibits a computed XLogP3 of 1.7 and two H-bond donors versus two donors for the regioisomeric N-(4-hydroxyphenyl)benzenesulfonamide, but the ortho-configuration enables an intramolecular hydrogen bond that reduces polarity and may improve membrane permeability relative to the para isomer [2]. Commercially, the parent compound is available at 95–98% purity from multiple vendors at lower cost per gram than 4-substituted analogs.

Synthetic accessibility Physicochemical properties Cost-efficient procurement

Optimal Scientific and Industrial Use Cases for N-(2-Hydroxyphenyl)benzenesulfonamide (CAS 5465-16-7)


Scaffold for HDAC Inhibitor Lead Optimization

N-(2-Hydroxyphenyl)benzenesulfonamide serves as the minimal pharmacophoric scaffold for developing selective HDAC inhibitors. As demonstrated by Kim et al. (2013), derivatives of this scaffold achieved anticancer activity within 3.6–4.3 fold of the clinical candidate MS-275 against MCF-7 cells [1]. Medicinal chemistry teams should procure this compound as the starting point for installing carbamate, thiocarbamate, or hydroxamic acid warheads to optimize HDAC isoform selectivity and cellular potency. The N-(2-hydroxyphenyl) sulfamoyl group provides the zinc-chelating functionality essential for HDAC engagement.

ATP-Citrate Lyase Inhibitor Development for Metabolic Disease

For programs targeting obesity, dyslipidemia, or non-alcoholic fatty liver disease, this compound is the core scaffold of a validated ACL inhibitor chemotype. The 2-hydroxy-N-arylbenzenesulfonamide class produced Compound 9 (IC₅₀ = 0.13 µM) that significantly reduced plasma cholesterol, triglycerides, and glucose in vivo upon chronic oral dosing [2]. The parent compound is the most cost-effective entry point for synthesizing focused libraries to explore aryl substitution effects on ACL potency and metabolic stability.

Carbonic Anhydrase Isoform Selectivity Profiling Control

With a measured Ki of 3.7 µM against human carbonic anhydrase I [3], N-(2-hydroxyphenyl)benzenesulfonamide is a useful low-affinity control compound for CA inhibitor screening cascades. Its modest potency allows researchers to establish assay windows and benchmark the activity of newly synthesized, more potent benzenesulfonamide derivatives. It is particularly suited as a reference standard in selectivity profiling across CA isoforms I, II, IX, and XII.

Synthetic Intermediate for Diversified Sulfonamide Libraries

The compound's single-step, high-yielding synthesis from inexpensive 2-aminophenol and benzenesulfonyl chloride makes it an ideal building block for parallel synthesis [4]. The free phenolic hydroxyl group can be alkylated, acylated, or converted to a carbamate to generate diverse screening libraries. Procurement at multi-gram scale is economically favorable compared to pre-functionalized 4-substituted analogs, enabling large-scale SAR exploration.

Quote Request

Request a Quote for N-(2-hydroxyphenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.